molecular formula C15H8ClFINOS B5098022 3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5098022
M. Wt: 431.7 g/mol
InChI Key: FFZKEXSFGDEFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The compound also features a carboxamide group, a chloro substituent at the third position, and a 2-fluoro-4-iodophenyl group attached to the nitrogen atom of the carboxamide.

Properties

IUPAC Name

3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFINOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-11-6-5-8(18)7-10(11)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZKEXSFGDEFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the benzothiophene derivative and an appropriate amine.

    Introduction of the 2-Fluoro-4-Iodophenyl Group: The final step involves the coupling of the 2-fluoro-4-iodophenyl group to the nitrogen atom of the carboxamide, which can be achieved using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(2-fluoro-4-bromophenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both fluoro and iodo substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity, biological activity, and physical properties compared to similar compounds with different substituents. The specific arrangement of these substituents can enhance the compound’s ability to interact with biological targets or participate in specific chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.